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Compound of Interest

Compound Name: 2-Ethyl-5-nitrobenzoic acid

Cat. No.: B3300968 Get Quote

This document provides a detailed technical guide for researchers, materials scientists, and

drug development professionals on the application of 2-Ethyl-5-nitrobenzoic acid as a

versatile building block in materials science. The guide covers the molecule's fundamental

properties, a detailed synthesis protocol, and its application as an organic linker in the rational

design of coordination polymers and Metal-Organic Frameworks (MOFs).

Introduction: A Versatile Aromatic Building Block
2-Ethyl-5-nitrobenzoic acid is a substituted aromatic carboxylic acid whose utility in materials

science stems from its unique combination of functional groups. The molecule features a

carboxylic acid group for metal coordination, a nitro group that can be chemically modified, and

an ethyl group that influences solubility and steric properties. The strategic placement of these

groups allows for regiocontrolled synthesis and makes it a valuable precursor for creating

complex, functional materials.[1] The electron-withdrawing nature of the nitro group significantly

influences the electronic environment of the aromatic ring and the acidity (pKa) of the

carboxylic acid, which is a critical parameter in the formation of coordination-based materials.

[1]

Physicochemical & Safety Data
A thorough understanding of the molecule's properties is essential for its effective and safe use

in any experimental protocol.
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Property Value Reference(s)

CAS Number 90564-19-5 [2][3]

Molecular Formula C₉H₉NO₄ [1]

Molecular Weight 195.17 g/mol [1][2][3]

Melting Point 164-165 °C [1][3]

Appearance Powder [1]

IUPAC Name 2-ethyl-5-nitrobenzoic acid [1]

SMILES
CCC1=C(C=C(C=C1)=O)C(=O

)O
[1][2]

GHS Hazard Information & Safety Precautions
2-Ethyl-5-nitrobenzoic acid is classified with several hazards, and appropriate safety

measures are mandatory.[2]

H302: Harmful if swallowed.[2]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.[2]

Protocol for Safe Handling:

Engineering Controls: Always handle this compound within a certified chemical fume hood to

avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety

goggles that provide a complete seal around the eyes.[4]

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter the environment.

Synthesis of 2-Ethyl-5-nitrobenzoic Acid
Mechanistic Insight: Electrophilic Aromatic Nitration
The synthesis of 2-Ethyl-5-nitrobenzoic acid is achieved through the electrophilic aromatic

nitration of 2-ethylbenzoic acid.[1] This reaction presents an interesting case of competing

directing effects. The ethyl group (-CH₂CH₃) is an activating, ortho-, para-director, while the

carboxylic acid group (-COOH) is a deactivating, meta-director.[1]

In this scenario, the strongly activating influence of the ethyl group dominates the deactivating

effect of the carboxylic acid.[1] Therefore, the incoming electrophile, the nitronium ion (NO₂⁺),

is directed to the positions ortho and para to the ethyl group. The position para to the ethyl

group (C5) is both sterically accessible and electronically favored, leading to the formation of 2-
Ethyl-5-nitrobenzoic acid as the major product. The nitronium ion itself is generated in situ

from a mixture of concentrated nitric acid and sulfuric acid, where sulfuric acid acts as a

catalyst by protonating nitric acid.[1]
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Caption: Synthesis pathway for 2-Ethyl-5-nitrobenzoic acid.

Detailed Synthesis Protocol
Objective: To synthesize 2-Ethyl-5-nitrobenzoic acid via nitration of 2-ethylbenzoic acid.

Materials:

2-ethylbenzoic acid

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ice (from deionized water)
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Deionized water

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Büchner funnel and filter paper

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully

add 10.0 g of 2-ethylbenzoic acid. Place the flask in an ice bath on a magnetic stirrer and

allow it to cool to 0-5 °C.

Acid Mixture Preparation: Slowly and carefully add 30 mL of concentrated H₂SO₄ to the flask.

Stir the mixture until the 2-ethylbenzoic acid is fully dissolved, maintaining the temperature

below 10 °C.

Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding 6.0 mL of

concentrated HNO₃ to 12.0 mL of concentrated H₂SO₄. Cool this mixture in a separate ice

bath.

Addition of Nitrating Agent: Using a dropping funnel, add the cold nitrating mixture dropwise

to the stirred solution of 2-ethylbenzoic acid over a period of 30-45 minutes. Causality: A

slow, dropwise addition is critical to control the exothermic reaction and prevent overheating,

which could lead to undesired side products and safety hazards. The temperature of the

reaction mixture must be maintained between 0 °C and 10 °C throughout the addition.

Reaction Time: After the addition is complete, allow the reaction to stir in the ice bath for an

additional 2 hours.

Quenching and Precipitation: Carefully and slowly pour the reaction mixture over a large

beaker containing approximately 200 g of crushed ice. A precipitate will form. Causality:
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Pouring the acidic mixture into ice-water quenches the reaction and precipitates the organic

product, which is sparingly soluble in the aqueous acidic medium.

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the

solid precipitate thoroughly with copious amounts of cold deionized water until the washings

are neutral to pH paper.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system, such as an ethanol-water mixture, to yield the final product.

Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 50-60 °C) to a

constant weight.

Application as a Linker in Coordination Polymers &
MOFs
The true potential of 2-Ethyl-5-nitrobenzoic acid in materials science is realized when it is

used as an organic linker (or "strut") to build extended crystalline networks like coordination

polymers and Metal-Organic Frameworks (MOFs).[5][6]

Rationale for Use as a Linker
MOFs are constructed from metal ions or clusters (nodes) connected by organic linkers. The

properties of the resulting MOF (e.g., pore size, functionality, stability) are directly dictated by

the choice of these components.[7][8] 2-Ethyl-5-nitrobenzoic acid and its derivatives are

excellent linker candidates for several reasons:

Coordination Site: The deprotonated carboxylic acid group (-COO⁻) readily coordinates to

metal ions in various modes (monodentate, bidentate chelating, bidentate bridging), enabling

the formation of stable, extended networks.[9][10]

Tunable Functionality: The nitro group (-NO₂) is a key functional handle. It can be used to

tune the electronic properties of the framework or, more importantly, it can be chemically

transformed post-synthesis.

Structural Versatility: The rigid benzene core provides a well-defined geometry and length,

which is crucial for predictable framework assembly, a core tenet of crystal engineering.[5]
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Key Transformation: Creating a Bifunctional Linker
A powerful strategy in MOF design is the use of linkers with multiple, distinct coordination sites.

The nitro group on 2-Ethyl-5-nitrobenzoic acid can be readily reduced to an amino group (-

NH₂), transforming the molecule into 2-ethyl-5-aminobenzoic acid.[1] This new molecule is a

bifunctional linker, possessing both a "hard" carboxylate donor and a "softer" amine donor,

which can coordinate to different metal ions or different sites on the same metal cluster, leading

to more complex and potentially more functional architectures.

2-Ethyl-5-nitrobenzoic Acid
(-NO₂ group)

2-Ethyl-5-aminobenzoic Acid
(-NH₂ group)

Chemical Reduction

Reducing Agent
(e.g., SnCl₂/HCl or H₂/Pd-C)

Click to download full resolution via product page

Caption: Reduction of the nitro group to create a bifunctional linker.

General Protocol for Solvothermal MOF Synthesis
This protocol provides a general methodology for synthesizing a MOF using a benzoic acid-

based linker like 2-Ethyl-5-nitrobenzoic acid or its amino-derivative. Specific conditions

(temperature, time, solvent, metal salt) must be optimized for each unique system.[7]

Objective: To synthesize a crystalline Metal-Organic Framework via solvothermal reaction.

Materials:

Linker (e.g., 2-Ethyl-5-nitrobenzoic acid)

Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
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Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

Teflon-lined stainless steel autoclave or a heavy-walled glass vial

Procedure:

Reagent Preparation: In a typical synthesis, dissolve the organic linker (e.g., 0.1 mmol of 2-
Ethyl-5-nitrobenzoic acid) in the chosen solvent (e.g., 10 mL of DMF) in a glass vial.

Sonication may be required to achieve full dissolution.

Addition of Metal Salt: Add the metal salt (e.g., 0.1 mmol of Zinc nitrate hexahydrate) to the

solution. The molar ratio of linker to metal is a critical parameter that must be systematically

varied during optimization.

Sealing the Vessel: Place the vial inside a Teflon-lined stainless steel autoclave. Seal the

autoclave tightly. Causality: Solvothermal synthesis is performed above the boiling point of

the solvent. The sealed autoclave contains the pressure generated at elevated temperatures,

allowing the reaction to proceed in the liquid phase.

Heating: Place the sealed autoclave in a programmable oven. Ramp the temperature to the

desired setpoint (typically between 80 °C and 150 °C) and hold for a specified duration

(typically 24 to 72 hours). Causality: The thermal energy drives the deprotonation of the

carboxylic acid and the coordination reaction between the linker and the metal ions,

facilitating the slow growth of crystalline material.

Cooling: After the reaction period, cool the oven slowly to room temperature (e.g., over 10-12

hours). Causality: Slow cooling is crucial for obtaining high-quality single crystals suitable for

structural analysis. Rapid cooling often leads to the formation of polycrystalline powders.

Product Isolation: Open the autoclave in a fume hood. Collect the crystalline product by

decanting the mother liquor.

Washing: Wash the crystals with fresh solvent (e.g., DMF) several times to remove any

unreacted starting materials. Subsequently, immerse the crystals in a more volatile solvent

like ethanol or acetone for 24 hours (exchanging the solvent several times) to remove the

high-boiling point synthesis solvent from the pores.
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Drying: Dry the final product either by air-drying or under a gentle vacuum.

1. Preparation

2. Solvothermal Reaction

3. Product Isolation

Dissolve Linker
in Solvent

Add Metal Salt

Seal in
Autoclave

Heat in Oven
(e.g., 120°C, 48h)

Slow Cooling to RT

Collect Crystals

Wash with
Fresh Solvent

Solvent Exchange
(e.g., Ethanol)

Dry Product
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Caption: General workflow for solvothermal MOF synthesis.

Conclusion
2-Ethyl-5-nitrobenzoic acid is more than a simple organic molecule; it is a highly adaptable

platform for the construction of advanced materials. Its well-defined structure, coupled with the

reactive potential of its carboxylic acid and nitro functional groups, provides materials scientists

with a powerful tool for the rational design of functional coordination polymers and Metal-

Organic Frameworks. The protocols and insights provided herein serve as a foundational guide

for harnessing the potential of this versatile building block in pioneering new materials for

applications ranging from gas storage and separation to catalysis and drug delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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